REACTION_CXSMILES
|
[F:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[O:11][C:10]([CH:12]=[C:13](Br)Br)=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.C([Li])CCC.[Cl-].[NH4+]>C1COCC1>[F:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[O:11][C:10]([C:12]#[CH:13])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
51 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
23.1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(OC2=CC=C(O2)C=C(Br)Br)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 0.5 hours at -78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The majority of THF was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was partitioned between water and ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (hexanes)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(OC2=CC=C(O2)C#C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |